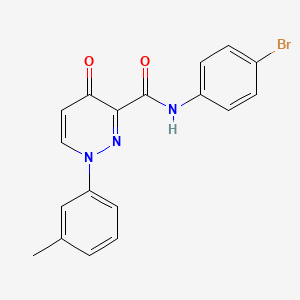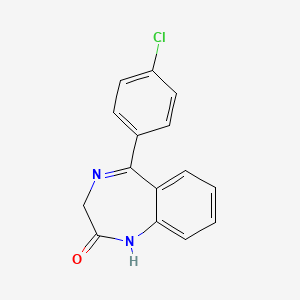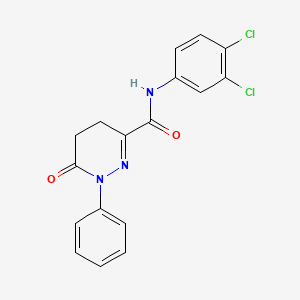![molecular formula C11H21NO4 B15111434 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester CAS No. 85908-97-0](/img/structure/B15111434.png)
5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a pentanoic acid backbone with a methyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases such as hydrochloric acid or sodium hydroxide.
Deprotection: Achieved using strong acids like trifluoroacetic acid.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Hydrolysis: Produces 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid.
Deprotection: Yields 5-aminoPentanoic acid methyl ester.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester involves its conversion to active forms through hydrolysis and deprotection reactions. The free amine and carboxylic acid groups can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
- Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate
- 4-Pyrimidinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(1,1-dimethylethyl)-, methyl ester
Uniqueness
What sets 5-[[(1,1-dimethylethoxy)carbonyl]amino]Pentanoic acid methyl ester apart is its specific structure that allows for selective reactions and its utility as a versatile intermediate in organic synthesis. Its Boc-protected amino group provides stability during reactions, making it a valuable compound in various chemical and pharmaceutical applications.
Properties
CAS No. |
85908-97-0 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-6-5-7-9(13)15-4/h5-8H2,1-4H3,(H,12,14) |
InChI Key |
GVROIRXPCGJMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15111362.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15111366.png)
![3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B15111374.png)
![methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate](/img/structure/B15111377.png)

![N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15111397.png)

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111405.png)
![1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15111411.png)
![1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111414.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B15111416.png)


![(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15111428.png)
